2-(1,3-Dioxolan-2-yl)thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Dioxolan-2-yl)thiazole-5-sulfonyl chloride is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a building block for the preparation of various bioactive molecules.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole-5-sulfonyl chloride, have been found to possess significant antimicrobial and antifungal properties. These compounds can be used to develop new medications that target resistant strains of bacteria and fungi, offering potential solutions to combat antibiotic resistance .
Antitumor and Cytotoxic Drug Development
The thiazole moiety is a critical component in the synthesis of antitumor and cytotoxic drugs . Research indicates that thiazole derivatives can be effective in the treatment of various cancers, making them valuable in oncological pharmacology .
Neuroprotective Agents
Thiazole compounds have shown promise as neuroprotective agents . They may play a role in the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage or death .
Anti-inflammatory and Analgesic Agents
The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new anti-inflammatory and pain relief medications . These compounds can potentially offer more targeted treatment options with fewer side effects .
Antiviral Drug Synthesis
Thiazole derivatives are also being explored for their antiviral properties. They could contribute to the creation of new antiviral drugs that are effective against a broad spectrum of viruses, including those that are difficult to treat with current medications .
Chemical Synthesis and Catalysis
In the field of chemical synthesis, 2-(1,3-Dioxolan-2-yl)thiazole-5-sulfonyl chloride can be used as a building block for the synthesis of various organic compounds. Its reactivity makes it suitable for use in catalysis and as an intermediate in the production of more complex molecules .
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOQHZCMVWKMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.